molecular formula C23H19N3O5 B11277728 2-(4-methoxyphenyl)-3-[2-(2-nitrophenoxy)ethyl]quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-[2-(2-nitrophenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11277728
M. Wt: 417.4 g/mol
InChI Key: RDUCECJFYRKCJX-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenoxyethyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.

    Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through nucleophilic substitution reactions, where a nitrophenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminophenoxyethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Aminophenoxyethyl derivatives.

    Substitution: Various substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenoxyethyl group can play a role in the compound’s reactivity and interaction with biological molecules, while the quinazolinone core may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-3-[2-(2-NITROPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a methoxyphenyl group, a nitrophenoxyethyl group, and a dihydroquinazolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-(2-nitrophenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C23H19N3O5/c1-30-17-12-10-16(11-13-17)22-24-19-7-3-2-6-18(19)23(27)25(22)14-15-31-21-9-5-4-8-20(21)26(28)29/h2-13H,14-15H2,1H3

InChI Key

RDUCECJFYRKCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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